5-(4-fluorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
Properties
CAS No. |
743452-38-2 |
|---|---|
Molecular Formula |
C15H13FN2O2S2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-3-(2-methoxyethyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H13FN2O2S2/c1-20-7-6-18-14(19)12-11(8-22-13(12)17-15(18)21)9-2-4-10(16)5-3-9/h2-5,8H,6-7H2,1H3,(H,17,21) |
InChI Key |
SPOQUKDVEPJHSG-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiophene Derivatives
A common method involves cyclocondensation of 2-aminothiophene-3-carboxylates with urea or thiourea under acidic or basic conditions. For example, heating 2-amino-5-(4-fluorophenyl)thiophene-3-carboxylate with urea in acetic acid at reflux yields the unsubstituted thieno[2,3-d]pyrimidin-4-one core. This step typically achieves 70–85% yields, with IR spectroscopy confirming the carbonyl stretch at 1648–1686 cm⁻¹.
Bromination and Functionalization
Bromination at the 6-position of the core is achieved using bromine in acetic acid with sodium acetate. For instance, treating 3,4-dihydrothieno[2,3-d]pyrimidin-4-one with bromine (30 mL) in acetic acid (300 mL) at room temperature for 3 hours yields 6-bromo derivatives. Subsequent chlorination with thionyl chloride and DMF produces 4-chloro intermediates, enabling nucleophilic substitutions.
Introduction of the 4-Fluorophenyl Group
The 4-fluorophenyl moiety at position 5 is introduced via Suzuki-Miyaura coupling or direct arylation:
Suzuki Coupling
A palladium-catalyzed cross-coupling reaction between 5-bromo-thieno[2,3-d]pyrimidin-4-one and 4-fluorophenylboronic acid is performed in tetrahydrofuran (THF) with Na₂CO₃ as base. Optimized conditions (80°C, 12 h) yield 5-(4-fluorophenyl)-thieno[2,3-d]pyrimidin-4-one in 78% yield, confirmed by ¹H NMR (δ 7.42–8.37 ppm for aromatic protons).
Direct Arylation
Alternative methods utilize copper(I) iodide and trans-1,2-diaminocyclohexane (DACH) to couple pre-functionalized thiophene precursors with 1-fluoro-4-iodobenzene. This one-pot approach reduces steps but requires rigorous temperature control (110°C, 24 h) to prevent decomposition.
Alkylation at Position 3: 2-Methoxyethyl Incorporation
The 2-methoxyethyl group is introduced at position 3 via N-alkylation:
Reaction Conditions
A mixture of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-one (1 mmol), 2-methoxyethyl bromide (1.2 mmol), and K₂CO₃ (2 mmol) in DMF is stirred at 60°C for 8–12 hours. The reaction is monitored by TLC, and the product is isolated via recrystallization from ethanol (yield: 65–72%). ¹H NMR data reveal signals at δ 3.30–4.37 ppm for the methoxyethyl protons.
Solvent and Base Optimization
Comparative studies show DMF outperforms acetone or acetonitrile due to better solubility of intermediates. Cs₂CO₃ increases yields to 80% but complicates purification.
Sulfanyl Group Introduction at Position 2
The 2-sulfanyl group is incorporated through thiolation or displacement reactions:
Thiolation with Thiourea
Heating 2-chloro-5-(4-fluorophenyl)-3-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-one with thiourea in ethanol under reflux (6 h) replaces chlorine with a sulfanyl group. The product is characterized by a sulfur stretch at 1345 cm⁻¹ in IR and a singlet at δ 1.22 ppm for the -SH proton in ¹H NMR.
Displacement with Thiols
Alternative methods employ benzyl mercaptan or alkanethiols in the presence of K₂CO₃. For example, reacting 2-chloro intermediates with benzyl mercaptan in acetone at 60°C for 8 hours yields 2-benzylthio derivatives (88% yield).
Characterization and Analytical Data
Spectroscopic Analysis
Chromatographic Purity
HPLC analysis using a C18 column (methanol/water 70:30) shows ≥98% purity for the final compound.
Challenges and Optimization
Regioselectivity Issues
Comparative Data Table
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and pathways. The compound's reactivity can be utilized in various synthetic methodologies to create derivatives with enhanced properties .
Biology
Biologically, 5-(4-fluorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can be employed to study enzyme interactions and inhibition. The sulfanyl group enables covalent bonding with thiol groups in proteins, leading to the modification or inhibition of enzyme activity. This property makes it particularly useful for investigating biochemical pathways and understanding the molecular mechanisms of action .
Medicine
In medicinal chemistry, this compound is being investigated for its potential as an anti-cancer agent, anti-inflammatory drug, or antimicrobial agent. Preliminary studies suggest that it may interact with various biological targets, making it a candidate for further pharmacological research. The ability of the compound to inhibit specific enzymes or receptors is of significant interest in drug development .
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. The fluorophenyl group can enhance binding affinity to hydrophobic pockets in proteins, while the methoxyethyl group can improve solubility and bioavailability.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Core: Thieno[2,3-d]pyrimidin-4-one, a bicyclic heteroaromatic system.
- Substituents: Position 5: 4-Fluorophenyl (electron-withdrawing group enhancing metabolic stability). Position 3: 2-Methoxyethyl (improves solubility via ether linkage).
Comparison with Structural Analogs
Substituent Variations in the Thieno[2,3-d]pyrimidin-4-one Scaffold
The following table highlights key structural and functional differences between the target compound and its analogs:
Physicochemical and Pharmacokinetic Properties
- LogP Values :
- Metabolic Stability : Fluorine and methoxyethyl groups reduce oxidative metabolism, extending half-life compared to propenyl or furan-containing analogs .
Biological Activity
5-(4-fluorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS No. 743452-38-2) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological activities, including anti-inflammatory and antimicrobial effects.
The molecular formula of the compound is , with a molecular weight of approximately 336.40 g/mol. The structure includes a thieno[2,3-d]pyrimidine core, which is known for various biological activities.
| Property | Value |
|---|---|
| Chemical Name | 5-(4-fluorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |
| CAS Number | 743452-38-2 |
| Molecular Formula | C15H13FN2O2S2 |
| Molecular Weight | 336.40 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and substitution reactions to introduce the necessary functional groups. The use of specific reagents and conditions can significantly influence the yield and purity of the final product.
Antimicrobial Activity
Recent studies have indicated that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Research has demonstrated that thieno[2,3-d]pyrimidine derivatives can exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in the inflammatory response. In vitro studies have reported that certain analogs can significantly reduce the production of pro-inflammatory cytokines.
Case Study:
In a study evaluating various thieno[2,3-d]pyrimidine derivatives, one compound demonstrated an IC50 value of 15 μM against COX-2, indicating moderate inhibition compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) .
Cytotoxicity
The cytotoxic effects of 5-(4-fluorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one have been assessed against several cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways.
The proposed mechanism for the biological activity of this compound involves:
- Enzyme Inhibition: Interaction with enzymes such as COX and LOX leads to reduced inflammatory mediators.
- Cellular Signaling Modulation: Binding to specific receptors may alter signaling pathways involved in cell proliferation and survival.
- DNA Intercalation: Some studies suggest that similar compounds can intercalate into DNA, affecting gene expression and leading to cytotoxic effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 5-(4-fluorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-thieno[2,3-d]pyrimidin-4-one, and how can purity be optimized?
- Methodology : Multi-step organic synthesis is typically employed, involving cyclization of substituted thiophene precursors with thiourea derivatives under reflux conditions. For example:
Cyclocondensation : React 5-(4-fluorophenyl)-thiophene-2-carboxylic acid with thiourea in the presence of POCl₃ to form the pyrimidinone core .
Alkylation : Introduce the 2-methoxyethyl group via nucleophilic substitution using 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the compound with ≥95% purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should be prioritized?
- Techniques :
- NMR : ¹H and ¹³C NMR (DMSO-d₆) to confirm substitution patterns (e.g., fluorophenyl singlet at ~7.2 ppm, methoxyethyl protons at δ 3.3–3.6 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₁₅H₁₄FN₃O₂S₂: 367.05) .
- FT-IR : Key peaks include C=O stretch (~1680 cm⁻¹) and S-H stretch (~2550 cm⁻¹, if unoxidized) .
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s structural conformation?
- Torsion Angles : Confirm planarity of the thienopyrimidinone core (e.g., dihedral angle <5° between fused rings) .
- Intermolecular Interactions : Hydrogen bonding (N-H···O/S) and π-π stacking of fluorophenyl groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s antimicrobial activity?
- Strategy :
- Substituent Variation : Replace the 2-methoxyethyl group with allyl or morpholinyl groups to enhance membrane penetration .
- Biological Assays : Test against Staphylococcus aureus (MIC) and Candida albicans (IC₅₀) in broth microdilution assays. Correlate activity with logP values (e.g., ClogP ~2.5 for optimal bioavailability) .
- Example SAR Table :
| Substituent (R) | MIC (µg/mL) | logP |
|---|---|---|
| 2-Methoxyethyl | 16 | 2.3 |
| Allyl | 8 | 2.8 |
| Morpholinyl | 4 | 1.9 |
Q. What analytical approaches address contradictions in crystallographic data for thienopyrimidinone derivatives?
- Resolution Workflow :
Disorder Modeling : Use SHELXL’s PART instruction to refine disordered methoxyethyl groups .
Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .
Complementary Data : Validate with DFT-optimized geometries (B3LYP/6-31G*) to resolve bond-length discrepancies >0.02 Å .
Q. How can reaction conditions be tailored to improve yield in large-scale synthesis?
- Optimization Parameters :
- Solvent Selection : Replace DMF with acetonitrile to reduce side reactions during alkylation (yield increase from 65% to 82%) .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for thiourea cyclocondensation (reaction time reduced by 30%) .
- Scale-Up Challenges : Mitigate exothermicity via dropwise reagent addition and temperature-controlled reactors (−5°C to 25°C gradients) .
Key Data Contradictions and Resolutions
- Fluorophenyl Orientation : Conflicting NMR (equatorial) vs. XRD (axial) data may arise from solvent polarity effects. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe dynamic flipping .
- Sulfanyl vs. Sulfone Oxidation : LC-MS tracking of S-H oxidation under aerobic conditions reveals a half-life of 12 hours. Stabilize with 0.1% ascorbic acid in storage solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
